molecular formula C26H26F3N3O3 B1684314 Erismodegib CAS No. 956697-53-3

Erismodegib

Número de catálogo B1684314
Número CAS: 956697-53-3
Peso molecular: 485.5 g/mol
Clave InChI: VZZJRYRQSPEMTK-CALCHBBNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erismodegib, also known as Sonidegib or LDE225, is an orally bioavailable, small molecule, Smoothened (SMO) receptor antagonist . It is used for the treatment of adults with a type of skin cancer, called basal cell carcinoma, that has spread to other parts of the body or that has come back after surgery or that your healthcare provider decides cannot be treated with surgery or radiation .


Synthesis Analysis

An efficient synthesis of Erismodegib (LDE225) requires no special conditions and is suitable for industrial production, with high yield .


Molecular Structure Analysis

The molecular formula of Erismodegib is C26H26F3N3O3 . It has a molar mass of 485.507 g/mol .


Chemical Reactions Analysis

The chlorine of 2-chloro-5-nitropyridine was displaced by 2,6-dimethylmorpholine and the nitro group reduced to give 3-amino-6-(2,6-dimethylmorpholino)pyridine .


Physical And Chemical Properties Analysis

Erismodegib has a density of 1.3±0.1 g/cm^3, a boiling point of 544.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.5 mmHg at 25°C . Its molar refractivity is 126.7±0.3 cm^3 .

Aplicaciones Científicas De Investigación

Synthesis of Erismodegib

Erismodegib is synthesized through a highly efficient process that involves the displacement of the chlorine of 2-chloro-5-nitropyridine by 2,6-dimethylmorpholine and the reduction of the nitro group to give 3-amino-6-(2’,6’-dimethylmorpholino)pyridine . This synthesis procedure, which proceeds in high yield, does not require special conditions and is suitable for industrial production .

Hedgehog Signalling Pathway Antagonist

Erismodegib, also known as LDE225, is a potent and selective antagonist of the Hedgehog signalling pathway . It mainly binds to Smo to inhibit the Hedgehog signalling pathway for anticancer therapy .

Treatment of Medulloblastoma

Erismodegib is currently under phase III clinical investigation for the treatment of medulloblastoma . It has shown promising results in preclinical species with good pharmacokinetics and oral bioavailability .

Induction of Cell Cycle Arrest and Apoptosis

Research has shown that Erismodegib can induce cell cycle arrest and apoptosis in various cancer cells, including glioblastoma, prostate cancer, and renal cell carcinoma .

Treatment of Basal Cell Carcinoma

Erismodegib has been approved by the FDA for the treatment of recurrent locally advanced basal cell carcinoma after surgery or radiation therapy .

Combination Therapy with 5-Azacytidine

Erismodegib has shown synergistic activity when used in combination with 5-Azacytidine, a chemotherapy drug, in acute myeloid leukemia (AML) cell lines .

Industrial Production

The synthesis procedure of Erismodegib is suitable for industrial production as it proceeds in high yield and does not require special conditions .

Mecanismo De Acción

Target of Action

Erismodegib, also known as Vismodegib, primarily targets the Smoothened Homologue (SMO) . SMO is a transmembrane protein that plays a crucial role in the Hedgehog signaling pathway . This pathway is essential for organ and tissue development during embryogenesis and is active in certain adult tissues, including hair, skin, and stem cells .

Mode of Action

Erismodegib acts as a cyclopamine-competitive antagonist of SMO . By binding to SMO, it inhibits the Hedgehog signaling pathway . This inhibition prevents the activation of the transcription factors GLI1 and GLI2, thereby blocking the expression of tumor mediating genes within the Hedgehog pathway .

Biochemical Pathways

The primary biochemical pathway affected by Erismodegib is the Hedgehog signaling pathway . This pathway is crucial for cell growth, differentiation, apoptosis, and self-renewal during embryogenesis . In more than 90% of basal cell carcinomas, the Hedgehog signaling pathway is abnormally upregulated . By inhibiting SMO, Erismodegib prevents the abnormal activation of this pathway, thereby controlling the growth and proliferation of basal cells .

Pharmacokinetics

Erismodegib exhibits good pharmacokinetics and oral bioavailability

Result of Action

The primary result of Erismodegib’s action is the inhibition of tumor growth, specifically in basal-cell carcinoma . By inhibiting the Hedgehog signaling pathway, Erismodegib prevents the expression of tumor mediating genes, thereby controlling the growth and proliferation of basal cells . This makes it an effective treatment for patients with locally advanced or metastatic basal cell carcinoma .

Safety and Hazards

Common side effects of Erismodegib include muscle spasms, hair loss, fatigue, abdominal pain, nausea, headache, and weight loss . It is primarily metabolized by CYP3A and is eliminated hepatically .

Direcciones Futuras

Erismodegib is currently being investigated as a potential treatment for various types of cancer, including pancreatic cancer, breast cancer, basal cell carcinoma of the skin, small cell lung cancer, and others . Further studies of real-world experiences are needed to better understand the correct management of the drug, alternative dosing regimens, and differences with other Hedgehog inhibitors .

Propiedades

IUPAC Name

N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26F3N3O3/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29/h4-13,16-17H,14-15H2,1-3H3,(H,31,33)/t16-,17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZJRYRQSPEMTK-CALCHBBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009335
Record name Sonidegib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The hedgehog pathway is involved in many human cancers. Sonidegib effectively inhibits the regulator called smoothened (Smo), preventing the hedgehog pathway from functioning. As a result, tumours that depend on the hedgehog pathway are unable to grow. (1)
Record name Sonidegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Sonidegib

CAS RN

956697-53-3
Record name Sonidegib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956697-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sonidegib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956697533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sonidegib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09143
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sonidegib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501009335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Erismodegib
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SONIDEGIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RLU3VTK5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erismodegib
Reactant of Route 2
Reactant of Route 2
Erismodegib
Reactant of Route 3
Reactant of Route 3
Erismodegib
Reactant of Route 4
Reactant of Route 4
Erismodegib
Reactant of Route 5
Reactant of Route 5
Erismodegib
Reactant of Route 6
Reactant of Route 6
Erismodegib

Q & A

A: Erismodegib is a potent and selective small-molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. [, , ] By binding to SMO, Erismodegib prevents the activation of downstream Gli transcription factors (Gli1, Gli2). [, ] This inhibition leads to the suppression of Hh target genes involved in various cellular processes, including proliferation, survival, stem cell self-renewal, epithelial-mesenchymal transition (EMT), and angiogenesis. [, , ]

A: While the research papers provided don't delve into detailed spectroscopic data, the molecular formula of Erismodegib is C24H28N6O. Its molecular weight is 416.52 g/mol. []

A: In vitro studies have demonstrated that Erismodegib effectively inhibits cell viability, neurosphere formation, and Gli transcriptional activity in various cancer cell lines, including glioblastoma, prostate cancer, and mantle cell lymphoma. [, , , , ] Moreover, Erismodegib induces apoptosis in these cell lines. [, , , ]

A: While the provided research papers don't extensively discuss resistance mechanisms, they acknowledge that acquired resistance to SMO inhibitors, including Erismodegib, can occur. [, ] The development of resistance to SMO inhibitors is complex and can involve mutations in SMO itself or activation of alternative signaling pathways. [, ] Further research is crucial for understanding and overcoming resistance to Erismodegib.

ANone: Although this set of research articles focuses on the molecular mechanisms and efficacy of Erismodegib, they do not extensively cover its toxicology and safety profile. Further research and clinical trials provide more comprehensive data on these aspects.

A: While the provided research papers don’t delve into specific clinical trial data, they mention that Erismodegib has been investigated in clinical trials for various cancers. [, ] In fact, Erismodegib (under the trade name Erivedge) received approval from the U.S. Food and Drug Administration (FDA) for treating advanced basal cell carcinoma. []

A: Research is ongoing to identify and develop novel Hh pathway inhibitors with improved efficacy and safety profiles. [] This includes exploring agents that target components downstream of SMO, such as Gli transcription factors. [, ] Combining Erismodegib with other therapeutic agents, such as autophagy inhibitors or cytotoxic nanoparticles, is also being investigated to enhance its efficacy. [, ]

A: The development of Erismodegib represents a significant milestone in targeting the Hh pathway for cancer therapy. [] Its discovery stemmed from a deep understanding of the Hh signaling pathway and its role in cancer development. [, ] The approval of Erismodegib for treating basal cell carcinoma highlights its clinical significance and paves the way for further exploration of Hh inhibitors in oncology. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.